3-Bromo-5-chloro-4-methylpyridine

Descripción general

Descripción

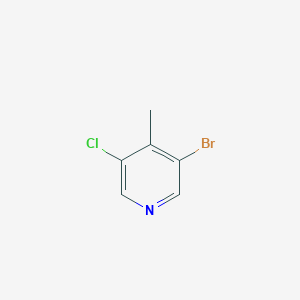

3-Bromo-5-chloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 5-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction conditions to optimize the halogenation process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-5-chloro-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromo-5-chloro-4-methylpyridine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its halogenated pyridine structure enhances its reactivity, making it suitable for:

- Synthesis of Antimicrobial Agents : The compound has been investigated for its potential in developing new antimicrobial agents. For instance, derivatives of pyridine with halogen substitutions have shown increased antibacterial activity against strains such as E. coli .

- Medicinal Chemistry : It serves as an intermediate in the synthesis of drugs targeting serotonin receptors and dopamine receptors. The introduction of halogens like bromine and chlorine can modify the pharmacological properties of the resultant compounds, enhancing their efficacy and selectivity .

Agrochemical Applications

In agrochemistry, this compound is significant for:

- Development of Herbicides and Pesticides : The compound is used to synthesize intermediates for herbicides and pesticides. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups that enhance biological activity against pests and weeds .

Material Science

The compound finds applications in material science as well:

- Synthesis of Functional Polymers : this compound can be utilized to create functionalized polymers through polymerization reactions. These polymers can exhibit unique properties useful in coatings, adhesives, and other material applications .

Synthetic Methodologies

Several synthetic methodologies utilize this compound as a precursor or intermediate:

| Methodology | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacting with nucleophiles to introduce new functional groups, enhancing biological activity. | Up to 95% |

| Cross-Coupling Reactions | Used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. | Varies |

| Halogen Exchange Reactions | Allows for the exchange of bromine or chlorine with other halogens or functional groups. | High selectivity |

| Aryl Halide Isomerization | Base-catalyzed isomerization enables selective transformations of aryl halides. | Varies |

Case Study 1: Synthesis of Antimicrobial Compounds

A study demonstrated that derivatives synthesized from this compound exhibited potent antibacterial activity against various pathogens. The introduction of different substituents at the pyridine ring significantly influenced their efficacy .

Case Study 2: Development of New Herbicides

Research focused on synthesizing new herbicides using this compound as an intermediate showed promising results in terms of biological activity against common agricultural pests .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-chloro-4-methylpyridine depends on its specific applicationThe presence of electron-withdrawing halogen atoms on the pyridine ring enhances its reactivity towards nucleophiles .

Comparación Con Compuestos Similares

3-Bromo-4-methylpyridine: Similar structure but lacks the chlorine substituent.

5-Bromo-2-chloropyridine: Similar halogenation pattern but different positions of substituents.

4-Chloro-3-methylpyridine: Similar structure but lacks the bromine substituent.

**

Actividad Biológica

3-Bromo-5-chloro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with bromine at the 3-position, chlorine at the 5-position, and a methyl group at the 4-position. The unique substitution pattern contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been studied for its potential as a building block in drug development, particularly in synthesizing compounds that modulate signaling pathways involved in various diseases.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity towards certain molecular targets. For instance, studies have shown that compounds derived from this structure can inhibit specific kinases involved in inflammatory responses and cancer progression.

Case Studies

- Inhibition of p38 MAP Kinase : A study demonstrated that derivatives of this compound were synthesized and tested for their ability to inhibit p38 MAP kinase, an important target in inflammatory diseases. The results indicated that some derivatives exhibited potent inhibitory activity, highlighting the potential of this compound in therapeutic applications .

- SGLT2 Inhibitors : Another investigation focused on the synthesis of SGLT2 inhibitors using intermediates derived from this compound. These inhibitors are currently under preclinical studies for diabetes therapy, showcasing the relevance of this compound in developing new medications .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is essential to compare it with structurally related compounds. Below is a summary table illustrating key similarities and differences:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Bromo-5-chloro-4-methylpyridin-2-amine | Different positions of bromine and chlorine | Moderate inhibition of kinases |

| 2-Amino-3-bromo-5-chloro-4-methylpyridine | Variation in functional groups | Higher binding affinity |

| 5-Bromo-6-chloronicotinonitrile | Different substitution pattern | Potential anti-cancer properties |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Key properties include:

- Blood-Brain Barrier Permeability : Studies suggest that this compound may have favorable permeability across biological membranes, making it a candidate for central nervous system-targeted therapies.

- Metabolic Stability : Initial assessments indicate moderate metabolic stability, which is essential for maintaining therapeutic levels in vivo.

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFVQFBZBAVFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738995 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260010-08-9 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.